1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thieno[2,3-c]pyrazole moiety, and a thiourea group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea typically involves multi-step reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Synthesis of the thieno[2,3-c]pyrazole moiety: This involves the condensation of suitable starting materials under specific conditions.
Coupling of the furan and thieno[2,3-c]pyrazole units: This step may involve the use of coupling reagents and catalysts to form the desired compound.
Introduction of the thiourea group: This can be done through the reaction of the intermediate with thiourea under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used as a probe to study various biological pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea involves its interaction with specific molecular targets. The furan and thieno[2,3-c]pyrazole moieties may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiourea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea include:
Furan derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Thieno[2,3-c]pyrazole derivatives: Compounds with the thieno[2,3-c]pyrazole moiety, such as 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide.
Thiourea derivatives: Compounds with the thiourea group, such as N-phenylthiourea.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-12-15-10-16(17(24)21-19(26)20-11-14-8-5-9-25-14)27-18(15)23(22-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H2,20,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMVSMGHPATHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.